

# Key characteristics of Irgacure 754 as a photoinitiator

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An In-Depth Technical Guide to the Core Characteristics of Irgacure 754 as a Photoinitiator

### Introduction

**Irgacure 754** is a high-performance, liquid photoinitiator integral to ultraviolet (UV) light curing technologies.[1] It is designed to efficiently initiate the photopolymerization of unsaturated prepolymers, such as acrylates, when used with mono- or multifunctional vinyl monomers.[2][3] [4][5][6][7] Chemically, it is identified as a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[8][9] [10] This guide provides a comprehensive overview of its core characteristics, mechanism of action, and applications for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

**Irgacure 754** is a light yellow liquid with excellent compatibility in a wide range of resin formulations.[1][9] Its physical state as a liquid facilitates easy handling and incorporation into formulations.[1] Key quantitative properties are summarized in the table below.



Property	Value	Unit	References
Chemical Name	α-Oxo-Benzeneacetic Acid 1,1'-(Oxydi-2,1- Ethanediyl) Ester	-	
CAS Number	211510-16-6	-	
Molecular Formula	C20H18O7	-	
Molecular Weight	370	g/mol	
Appearance	Light yellow liquid	-	
Melting Point	< -22	°C	[4][10]
Density (at 20°C)	1.22	g/mL	[4][8]
Specific Gravity	1.2	-	[4][10]
Viscosity (at 20°C)	~ 84	mPa⋅s	[4][9][10]

# **Spectral Properties**

The absorption of UV energy is the first critical step in the photoinitiation process.[1] The efficiency of a photoinitiator is directly related to how well its absorption spectrum overlaps with the emission spectrum of the UV light source. **Irgacure 754** exhibits characteristic absorption bands in the UV region.

Solvent	Absorption Peaks (λmax)	References
Methanol	246, 280, 333	[1]
Methanol	255, 325	[4][10]
Methanol	276 (Range: 255-325)	

Note: Variations in reported peak values can arise from differences in experimental conditions and solvent purity.

## **Mechanism of Action: Free-Radical Generation**

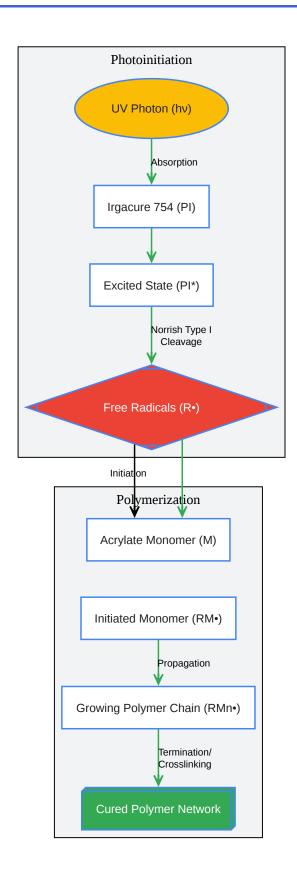






**Irgacure 754** functions as a cleavage-type (Norrish Type I) photoinitiator.[3][11] The initiation process begins when the molecule absorbs UV radiation, promoting it to an excited state. This is followed by a rapid cleavage of the molecule, which generates two primary free radicals. These highly reactive radical species then attack the carbon-carbon double bonds of acrylate monomers or oligomers in the formulation, initiating a chain-reaction polymerization process that leads to the rapid formation of a solid polymer network.[1]





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Photoinitiation and Polymerization Mechanism of Irgacure 754.



A significant challenge in free-radical photopolymerization is oxygen inhibition, which primarily affects the surface of the material being cured.[1] Oxygen can scavenge the initiating radicals, forming less reactive peroxyl radicals, thereby slowing or preventing polymerization at the surface.[1] Strategies to mitigate this include using inert atmospheres (e.g., nitrogen blanketing) or increasing the photoinitiator concentration to generate a high flux of radicals that rapidly consumes dissolved oxygen.[1]

## **Applications and Recommended Use**

**Irgacure 754** is a versatile photoinitiator used in a variety of UV-curable formulations. Its key advantages include achieving a good balance between low residual odor, low emission, and minimal yellowing after curing, making it particularly suitable for clear coats and high-quality finishes.[2][6][7][10][12]

#### **Primary Applications:**

- Coatings: Clear coats for plastics (e.g., compact discs, cellular phones), wood (e.g., furniture, parquet flooring), and PVC floors.[2][6][8][10]
- Inks and Adhesives: Used in UV-curable printing inks and adhesives where rapid curing and good adhesion are required.[1][12]
- Research and Development: Employed in the synthesis of advanced materials, such as poly(acrylic acid-co-acrylamide) hydrogels for environmental remediation studies.[1]

#### **Recommended Addition Levels:**

The optimal concentration of **Irgacure 754** depends on the film thickness and the desired cure speed.

Film Thickness	Recommended Addition Level (% by weight)	References
5 - 20 μm	2.0 - 4.0	[13]
20 - 200 μm	1.0 - 3.0	[13]



**Irgacure 754** can be used as the sole photoinitiator or in combination with other photoinitiators to enhance specific properties like through-curing or overall reactivity.[2][6]

## **Experimental Protocols**

## A. Monitoring Photopolymerization Kinetics via RT-FTIR

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to study the kinetics of photopolymerization.[1] It monitors the disappearance of the characteristic infrared absorption band of the reactive double bonds (e.g., acrylate C=C bonds) as a function of UV exposure time.

#### Methodology:

- Sample Preparation: Prepare the photocurable formulation by mixing the monomer(s), oligomer(s), and the specified concentration of **Irgacure 754**.
- Sample Application: Apply a thin, uniform film of the liquid formulation onto an appropriate IR-transparent substrate (e.g., a BaF<sub>2</sub> or KBr window). A second substrate is often placed on top with a spacer to control the film thickness.
- Instrument Setup: Place the sample in the RT-FTIR spectrometer. Position a UV light source (e.g., a mercury lamp with appropriate filters) to irradiate the sample within the spectrometer's sample chamber.
- Data Acquisition: Begin recording IR spectra continuously or at short intervals immediately before, during, and after UV irradiation.
- Data Analysis: Monitor the peak area or height of the acrylate C=C double bond absorption band (typically around 1635 cm<sup>-1</sup>). The degree of conversion at any given time (t) can be calculated using the following equation: Conversion (%) = [1 (At / Ao)] x 100 Where Ao is the initial peak area before irradiation and At is the peak area at time t.
- Kinetic Profile: Plot the conversion percentage against the irradiation time to obtain the photopolymerization kinetic profile.



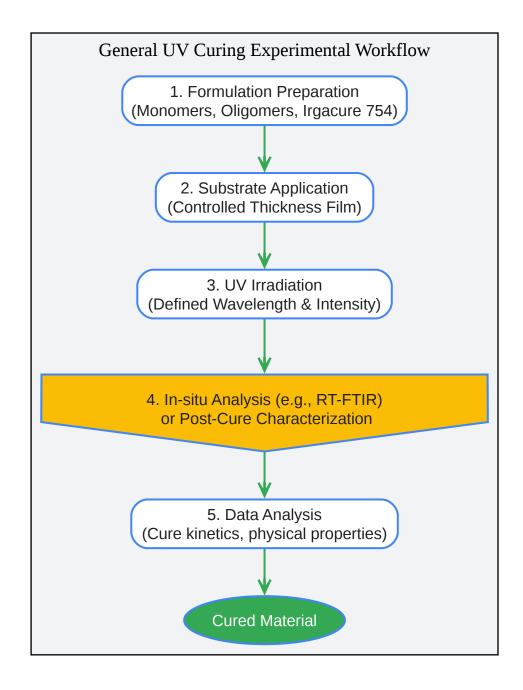
# B. Measuring Photoinitiator Consumption via UV-Vis Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy can be used to monitor the consumption of the photoinitiator during the curing process, based on the Beer-Lambert Law.[1]

#### Methodology:

- Calibration Curve: Prepare a series of standard solutions of Irgacure 754 in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Measure the absorbance of each standard at one of its λmax (e.g., 280 nm) and plot a calibration curve of absorbance versus concentration.
- Sample Preparation: Prepare the photocurable formulation with a known initial concentration of **Irgacure 754**.
- Irradiation: Expose a thin film of the formulation to UV light for specific time intervals.
- Extraction: After each irradiation interval, dissolve a precise amount of the partially cured sample in the chosen solvent to extract the remaining, unreacted photoinitiator.
- Absorbance Measurement: Measure the absorbance of the extracted solution using the UV-Vis spectrophotometer at the selected λmax.
- Concentration Determination: Use the calibration curve to determine the concentration of the remaining Irgacure 754 in the solution.
- Consumption Profile: Calculate the percentage of photoinitiator consumed at each time interval and plot this against the irradiation time.





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A generalized workflow for UV curing experiments.

## **Storage and Handling**

Proper storage is crucial to maintain the efficacy of **Irgacure 754**. It should be stored in a cool, dry place away from direct sunlight.[4][5] The recommended storage temperature is between 20-40 °C.[6] Lower temperatures may lead to partial crystallization; if this occurs, the material should be gently warmed (e.g., to 30 °C) and stirred until the crystals redissolve.[6] The product



has a shelf life of at least 24 months under appropriate storage conditions.[6][13] Standard good industrial practices should be followed during handling, and contact with alkaline additives and water should be avoided.[6] Further details can be found in the material safety data sheet (MSDS).[6]

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